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Compound of Interest

Compound Name: Tributyl(phenylethynyl)tin

CAS No.: 3757-88-8

Cat. No.: B1330930 Get Quote

This guide provides a comprehensive technical overview of Tributyl(phenylethynyl)tin (CAS

No. 3757-88-8), a pivotal organostannane reagent in modern organic synthesis. Designed for

researchers, chemists, and drug development professionals, this document delves into the

core aspects of its synthesis, detailed spectroscopic characterization, and critical applications,

with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Role of Alkynylstannanes in C-C
Bond Formation
Tributyl(phenylethynyl)tin is a member of the organostannane family, a class of compounds

distinguished by a carbon-tin bond. These reagents have become indispensable tools in

synthetic chemistry, primarily for their role as nucleophilic partners in transition metal-catalyzed

cross-coupling reactions. Among them, alkynylstannanes are particularly valued for their high

reactivity and stability, enabling the facile construction of carbon-carbon triple bonds, a key

structural motif in pharmaceuticals, natural products, and advanced materials.

The utility of Tributyl(phenylethynyl)tin stems from a confluence of favorable properties: the

tributyltin moiety provides good solubility in organic solvents and sufficient stability for isolation

and storage, while the phenylethynyl group serves as a readily transferable nucleophile. Its
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most prominent application is in the Stille cross-coupling reaction, a powerful and versatile

method for creating C(sp²)-C(sp) bonds.

Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and

effective use in a laboratory setting.

Physical and Chemical Properties
The key physicochemical properties of Tributyl(phenylethynyl)tin are summarized in the table

below.[1][2]

Property Value

CAS Number 3757-88-8

Molecular Formula C₂₀H₃₂Sn

Molecular Weight 391.18 g/mol

Appearance Colorless to pale yellow liquid

Density 1.116 g/mL at 25 °C[1]

Boiling Point ~184 °C

Refractive Index (n²⁰/D) 1.532[1]

SMILES CCCC(CCCC)C#Cc1ccccc1

InChI Key PYMPTRMDPJYTDF-UHFFFAOYSA-N

Safety and Handling
Tributyl(phenylethynyl)tin, like most organotin compounds, is hazardous and requires careful

handling in a well-ventilated chemical fume hood.[1]

Signal Word: Danger[1]
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Hazard Statements: Toxic if swallowed (H301), Harmful in contact with skin (H312), Causes

skin and serious eye irritation (H315, H319), May damage fertility or the unborn child

(H360FD), Causes damage to organs through prolonged or repeated exposure (H372), and

is very toxic to aquatic life with long-lasting effects (H410).[1]

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat are mandatory. Use of a respirator with an

appropriate cartridge may be necessary for certain operations.[1]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or

nitrogen) in a cool, dry place (recommended 2–8 °C).

Synthesis of Tributyl(phenylethynyl)tin
The most common and reliable method for synthesizing Tributyl(phenylethynyl)tin involves

the reaction of a lithium phenylacetylide with tributyltin chloride. This acid-base and substitution

sequence is a cornerstone of organometallic synthesis.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for Tributyl(phenylethynyl)tin.

Experimental Protocol
This protocol is a representative procedure based on established methods for organostannane

synthesis.[2][3]

Materials:

Phenylacetylene (1.0 equiv)

n-Butyllithium (1.05 equiv, e.g., 2.5 M in hexanes)

Tributyltin chloride (1.05 equiv)
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Hexanes

Anhydrous magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a

thermometer, a rubber septum, and a nitrogen inlet, add anhydrous THF. Cool the flask to

-78 °C using a dry ice/acetone bath.

Deprotonation: Add phenylacetylene to the cold THF. Slowly add n-butyllithium dropwise via

syringe, ensuring the internal temperature does not rise significantly. Stir the resulting

solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.

The formation of the lithium phenylacetylide intermediate is now complete.

Causality: Phenylacetylene's terminal proton is acidic (pKa ≈ 25) and is readily removed

by the strong base n-BuLi (pKa of butane ≈ 50). Performing this at low temperature

controls the exothermic reaction and prevents side reactions.

Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride

dropwise. After the addition is complete, remove the cooling bath and allow the reaction to

slowly warm to room temperature and stir overnight.

Causality: The highly nucleophilic lithium acetylide attacks the electrophilic tin center of

tributyltin chloride in an Sₙ2-type reaction, displacing the chloride and forming the C-Sn

bond.

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer

the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).
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Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purification: The crude product is a colorless to pale yellow oil. It can be purified by flash

column chromatography on silica gel or by vacuum distillation to yield the pure product.

Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized product.

The following data are based on the known spectral properties of the tributyltin and

phenylethynyl moieties.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of Tributyl(phenylethynyl)tin.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.45 - 7.40 m 2H Phenyl (ortho-H)

7.35 - 7.25 m 3H
Phenyl (meta- & para-

H)

1.65 - 1.45 m 6H Sn-(CH₂CH₂CH₂CH₃)₂

1.40 - 1.25 m 6H Sn-(CH₂CH₂CH₂CH₃)₂

1.15 - 1.00 t 6H Sn-(CH₂)₂CH₂CH₃

| 0.91 | t, J ≈ 7.3 Hz | 9H | Sn-(CH₂)₃CH₃ |

Note: The signals for the butyl chains attached to tin will show characteristic satellite peaks

due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Predicted ¹³C NMR (CDCl₃, 101 MHz):
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Chemical Shift (δ, ppm) Assignment

132.0 Phenyl (ortho-C)

128.8 Phenyl (para-C)

128.3 Phenyl (meta-C)

124.0 Phenyl (ipso-C)

111.5 Sn-C≡C-Ph

90.5 Sn-C≡C-Ph

29.1 Sn-(CH₂CH₂CH₂CH₃)₂

27.3 Sn-(CH₂CH₂CH₂CH₃)₂

13.7 Sn-(CH₂)₃CH₃

| 11.5 | Sn-CH₂CH₂CH₂CH₃ |

¹¹⁹Sn NMR Spectroscopy: Tin has three NMR-active isotopes with spin I=1/2: ¹¹⁵Sn, ¹¹⁷Sn, and

¹¹⁹Sn. ¹¹⁹Sn is the most commonly observed due to its higher natural abundance (8.59%) and

sensitivity.[6][7]

Expected Chemical Shift: For tetraorganostannanes of the R₃SnR' type, the ¹¹⁹Sn chemical

shift is expected in the range of -40 to -80 ppm relative to the standard tetramethyltin

(Me₄Sn).[6] This powerful technique can rapidly confirm the formation of the tetra-coordinate

tin center.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.

Expected Absorptions (neat, cm⁻¹):

~2150 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch.

This is a key diagnostic peak.

3100-3000 cm⁻¹: Aromatic C-H stretches.
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2955, 2925, 2870 cm⁻¹: Aliphatic C-H stretches from the butyl groups.

~1595, 1485 cm⁻¹: Aromatic C=C ring stretches.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Molecular Ion: The mass spectrum will show a characteristic cluster of peaks for

the molecular ion [M]⁺ due to the multiple stable isotopes of tin. The most abundant isotopes

are ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, and ¹²⁰Sn.

Major Fragmentation Pathway: The most common fragmentation is the loss of a butyl radical

(•C₄H₉, mass 57), leading to a prominent [M-57]⁺ fragment. Subsequent losses of additional

butyl groups or other fragments will also be observed.

Key Applications: The Stille Cross-Coupling
Reaction
Tributyl(phenylethynyl)tin is a premier reagent for the Stille reaction, which forges a new

carbon-carbon bond between the stannane's transferable group (phenylethynyl) and an organic

electrophile (R-X), catalyzed by a palladium(0) complex.

Catalytic Cycle of the Stille Reaction
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Key Mechanistic Steps

Pd(0)L₂

R-Pd(II)L₂-X

R-X
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Bu3SnX

Bu₃SnX
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Transmetalation
Reductive
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Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Mechanism Explained:

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic

electrophile (e.g., an aryl or vinyl halide/triflate) to form a Pd(II) intermediate.

Transmetalation: The organostannane, Tributyl(phenylethynyl)tin, exchanges its

phenylethynyl group with the halide/triflate on the palladium center. This is typically the rate-

determining step. The tributyltin halide (Bu₃SnX) is formed as a byproduct.

Reductive Elimination: The two organic groups on the palladium center (R and

phenylethynyl) couple and are eliminated from the metal, forming the final product and

regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol for a Typical Stille Coupling
Reaction: Aryl Bromide + Tributyl(phenylethynyl)tin → Aryl-C≡C-Ph

Materials:

Aryl bromide (1.0 equiv)

Tributyl(phenylethynyl)tin (1.1 equiv)

Pd(PPh₃)₄ (0.02 - 0.05 equiv)

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

To an oven-dried flask, add the aryl bromide and the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Add the degassed solvent, followed by the Tributyl(phenylethynyl)tin via syringe.

Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/product/b1330930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup to Remove Tin: Dilute the mixture with an organic solvent and add an aqueous

solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The fluoride ions react with

the tributyltin bromide byproduct to form insoluble tributyltin fluoride (Bu₃SnF), which

precipitates and can be removed by filtration through a pad of Celite.

Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product

by column chromatography.

Conclusion
Tributyl(phenylethynyl)tin is a robust and highly effective reagent for the synthesis of

molecules containing the phenylethynyl moiety. Its predictable reactivity, particularly in the

palladium-catalyzed Stille coupling, makes it a valuable asset in the synthetic chemist's

toolbox. A comprehensive understanding of its synthesis, spectroscopic properties, and safe

handling procedures, as outlined in this guide, is crucial for its successful application in

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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